molecular formula C9H11BrS B3032877 {[(2-Bromoethyl)sulfanyl]methyl}benzene CAS No. 60671-59-2

{[(2-Bromoethyl)sulfanyl]methyl}benzene

Cat. No.: B3032877
CAS No.: 60671-59-2
M. Wt: 231.15 g/mol
InChI Key: YUSCZPWCIWNVSV-UHFFFAOYSA-N
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Description

{[(2-Bromoethyl)sulfanyl]methyl}benzene is an organic compound that features a benzene ring substituted with a {[(2-bromoethyl)sulfanyl]methyl} group

Scientific Research Applications

{[(2-Bromoethyl)sulfanyl]methyl}benzene has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It is utilized in the preparation of functional materials, such as polymers and nanomaterials, due to its unique chemical properties.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2-bromoethyl)sulfanyl]methyl}benzene typically involves the following steps:

    Starting Materials: Benzyl chloride and 2-bromoethanethiol.

    Reaction: The reaction between benzyl chloride and 2-bromoethanethiol is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group of 2-bromoethanethiol attacks the benzyl chloride, resulting in the formation of this compound.

    Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or toluene at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

{[(2-Bromoethyl)sulfanyl]methyl}benzene can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromoethyl group can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.

    Substitution: Amines, thiols, alkoxides, and polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Ethyl-substituted benzene derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    {[(2-Chloroethyl)sulfanyl]methyl}benzene: Similar structure but with a chlorine atom instead of a bromine atom.

    {[(2-Iodoethyl)sulfanyl]methyl}benzene: Similar structure but with an iodine atom instead of a bromine atom.

    {[(2-Methylthioethyl)sulfanyl]methyl}benzene: Similar structure but with a methylthio group instead of a bromoethyl group.

Uniqueness

{[(2-Bromoethyl)sulfanyl]methyl}benzene is unique due to the presence of the bromoethyl group, which imparts distinct reactivity compared to its chloro, iodo, and methylthio analogs. The bromo group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-bromoethylsulfanylmethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrS/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSCZPWCIWNVSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20537207
Record name {[(2-Bromoethyl)sulfanyl]methyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20537207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60671-59-2
Record name {[(2-Bromoethyl)sulfanyl]methyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20537207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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